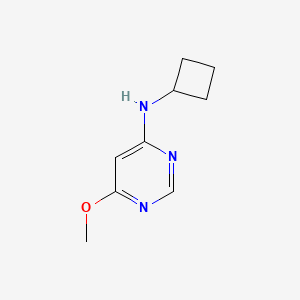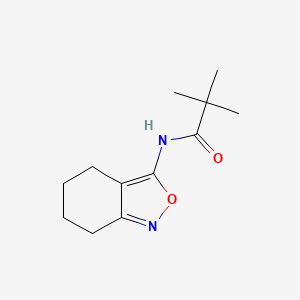
N-cyclobutyl-6-methoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-6-methoxypyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-methoxypyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 6-methoxypyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-6-hydroxypyrimidin-4-amine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclobutyl-6-methoxypyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.
N-cyclobutyl-4-aminopyrimidine: Lacks the methoxy group at the 6-position.
6-methoxypyrimidin-4-amine: Lacks the cyclobutyl group.
Uniqueness
N-cyclobutyl-6-methoxypyrimidin-4-amine is unique due to the presence of both the cyclobutyl and methoxy groups, which may confer specific chemical and biological properties not observed in similar compounds
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-cyclobutyl-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-9-5-8(10-6-11-9)12-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
HDVVPVUOMFXXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-methyl-1H-pyrazol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12227931.png)
![N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12227933.png)
![4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12227937.png)

![1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12227951.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B12227955.png)

![3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12227965.png)

![4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12227969.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227983.png)
![2,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12227985.png)
![3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B12227987.png)
![methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12227989.png)
